2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(4-methoxypiperidin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-18-13(5-8-14-9-6-13)12-16-11(17-19-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGDOLPTRUUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O2
- Molecular Weight : 260.29 g/mol
- CAS Number : 1803565-80-1
The presence of a pyridine ring combined with an oxadiazole moiety suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles often possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against a range of pathogens. For instance:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Oxadiazole Derivative A | 16 | Mycobacterium tuberculosis |
| Oxadiazole Derivative B | 8 | Staphylococcus aureus |
The potential for this compound to exhibit similar activity warrants further investigation.
Anticancer Potential
Preliminary studies suggest that compounds containing oxadiazole and piperidine moieties may inhibit cancer cell proliferation. Research into structurally related compounds has shown:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Oxadiazole C | 10 | HeLa (cervical cancer) |
| Piperidine D | 15 | MCF7 (breast cancer) |
These findings imply that this compound could be explored as a potential anticancer agent.
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, compounds with similar structures often interact with cellular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cell signaling.
- DNA Interactions : Binding to DNA or RNA leading to disruption of replication or transcription processes.
Case Studies and Research Findings
Recent literature highlights several studies focusing on the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that oxadiazole derivatives showed significant inhibition against various Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another research article reported that certain oxadiazole-piperidine hybrids exhibited promising anticancer activity by inducing apoptosis in cancer cells .
- Mechanistic Insights : A review discussed the potential pathways through which oxadiazoles exert their effects, including modulation of oxidative stress and inflammatory responses .
Scientific Research Applications
The compound exhibits significant biological properties, particularly in the fields of antimicrobial and anticancer research. The oxadiazole group is recognized for its role in diverse biological activities, which include:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds often show promising results against various pathogens.
- Anticancer Properties : The structural features of 2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine suggest potential efficacy in targeting cancer cells.
Drug Development
The compound shows promise as a candidate for drug development aimed at treating various diseases, including:
- Neurodegenerative Diseases : The piperidine moiety may enhance binding affinity to neurological targets, making it a potential therapeutic agent for conditions like Alzheimer's or Parkinson's disease.
- Inflammatory Disorders : Due to its anti-inflammatory properties, it may be explored for applications in treating chronic inflammatory diseases.
Structure-Activity Relationship Studies
The unique combination of structural features in this compound allows researchers to conduct structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the compound's structure affect its biological activity.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial | Varies based on substituents |
| Piperidine Derivatives | Contains piperidine ring | Analgesic | Enhanced CNS activity |
| Pyridine Derivatives | Contains pyridine ring | Anticancer | Often used in drug design |
This table illustrates how the combination of these three structural features makes this compound a versatile candidate for further research and development in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
Pharmacological and Physicochemical Differences
Bioactivity: The target compound’s 4-methoxypiperidine group may enhance interactions with basic residues in enzymes like PI3K/Akt or COMT (catechol-O-methyltransferase), as suggested by analogs in and . Chloromethyl-substituted derivatives () are often intermediates for prodrugs or covalent inhibitors due to their electrophilic reactivity.
Synthetic Accessibility :
- The target compound requires multi-step synthesis due to the piperidine-oxadiazole linkage, whereas methoxyphenyl or chloromethyl analogs are simpler to prepare .
- Fluorinated analogs () may require specialized fluorination reagents, increasing production costs.
Metabolic Stability :
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound likely involves the construction of the 1,2,4-oxadiazole ring bearing the 4-methoxypiperidin-4-yl substituent, followed by attachment or incorporation of the pyridine ring at the 3-position of the oxadiazole. The preparation can be broadly divided into:
- Synthesis of the 1,2,4-oxadiazole core with appropriate substitution.
- Functionalization with the 4-methoxypiperidin-4-yl group .
- Coupling or direct synthesis of the pyridine substituent on the oxadiazole ring.
Preparation of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
Step 1: Formation of Amidoxime Intermediate
A nitrile precursor is reacted with hydroxylamine to form an amidoxime.
Step 2: Cyclization to 1,2,4-Oxadiazole
The amidoxime is then condensed with an appropriate carboxylic acid derivative (acid chloride, ester, or anhydride) under dehydrating conditions to form the 1,2,4-oxadiazole ring.
This approach is supported by general oxadiazole syntheses reported in literature, though specific to 1,3,4-oxadiazoles in some cases, similar principles apply to 1,2,4-oxadiazoles with appropriate modifications.
Incorporation of the 4-Methoxypiperidin-4-yl Substituent
The 4-methoxypiperidin-4-yl group is a substituted piperidine ring with a methoxy group at the 4-position.
Synthesis of 4-Methoxypiperidine
This can be prepared via nucleophilic substitution or reductive amination starting from 4-piperidone or related intermediates, introducing the methoxy group through methylation reactions.
Attachment to the Oxadiazole Ring
The piperidinyl substituent is typically introduced via nucleophilic substitution or amide bond formation on a suitable functional group on the oxadiazole precursor, often at the 5-position of the oxadiazole ring.
Attachment of the Pyridine Ring
The pyridine moiety at the 3-position of the oxadiazole can be introduced by:
Using a pyridine-containing starting material (e.g., 2-pyridinecarboxylic acid derivatives) in the cyclization step forming the oxadiazole ring.
Alternatively, post-cyclization functionalization such as cross-coupling reactions (Suzuki, Stille, or Buchwald-Hartwig) may be employed if halogenated oxadiazole intermediates are available.
Example Synthetic Procedure (Inferred)
Based on analogous syntheses of pyridine-oxadiazole derivatives and related literature on oxadiazole preparation:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-pyridinecarboxylic acid amidoxime | Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous medium | Converts 2-pyridinecarbonitrile to amidoxime |
| 2 | Cyclization to 1,2,4-oxadiazole | Amidoxime + 4-methoxypiperidine-substituted acid chloride or ester, dehydrating agent (e.g., POCl3, PPA), reflux | Formation of oxadiazole ring with 4-methoxypiperidin-4-yl substituent |
| 3 | Purification | Recrystallization or chromatography | Yields pure 2-[5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine |
Analytical Data and Characterization
Though no direct experimental data is available for this specific compound, typical characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and substitution pattern on the oxadiazole and pyridine rings.
Mass Spectrometry (MS) : Molecular ion peak expected at m/z ~260 for the protonated molecule [M+H]+.
Infrared (IR) Spectroscopy : Characteristic bands for oxadiazole ring and methoxy groups.
Melting Point Determination : To assess purity.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting materials | 2-pyridinecarbonitrile, hydroxylamine, 4-methoxypiperidine acid derivative | Commercially available or synthesized in situ |
| Cyclization reagent | Acid chloride or ester of 4-methoxypiperidine carboxylic acid | POCl3, PPA, or other dehydrating agents |
| Solvent | Ethanol, dichloromethane, or other organic solvents | Depends on step |
| Temperature | Reflux or elevated temperature (80–150 °C) | For cyclization |
| Reaction time | 12–24 hours | To ensure complete cyclization |
| Yield | Typically moderate to good (50–85%) | Dependent on purification |
Q & A
Basic Synthesis: What is the optimal methodology for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides with activated carbonyl derivatives. A validated approach involves reacting a substituted amidrazone with a carboxylic acid derivative (e.g., acyl chloride) under dehydrating conditions. For instance, in similar systems, the reaction is monitored by TLC for completion (~4–6 hours), followed by precipitation using ice-cold water and NaOH to neutralize acidic byproducts. The crude product is recrystallized from methanol for purity . Adjusting stoichiometry and reaction temperature (e.g., 80–100°C in anhydrous DCM) can optimize yield.
Structural Confirmation: How can the position of the methoxy group on the piperidine ring be unambiguously verified?
X-ray crystallography is the gold standard for resolving positional ambiguities in heterocyclic systems. For example, a structural corrigendum for a related oxadiazole-piperidine compound highlighted errors in initial assignments, which were corrected via crystallographic data . Complementary techniques include - and -NMR to observe coupling patterns (e.g., methoxy protons at δ ~3.3 ppm with distinct splitting due to piperidine ring conformation) and 2D NMR (HSQC, HMBC) to map correlations between the methoxy group and adjacent carbons.
Advanced Synthesis: What strategies mitigate side reactions during the coupling of the pyridine and oxadiazole moieties?
Competing side reactions (e.g., over-alkylation or ring-opening) can arise during heterocycle coupling. A two-step protocol is recommended:
Pre-functionalization : Introduce a chloromethyl or tosyl group to the oxadiazole ring to activate it for nucleophilic substitution .
Controlled coupling : Use a mild base (e.g., KCO) in polar aprotic solvents (DMF, DMSO) to facilitate SN2 displacement while minimizing decomposition. Monitoring via LC-MS at intermediate stages helps identify and eliminate byproducts .
Data Contradictions: How should researchers address discrepancies in spectral data for this compound?
Unexpected NMR peaks or IR absorptions may indicate tautomerism, residual solvents, or regiochemical isomers. For example, in oxadiazole systems, keto-enol tautomerism can lead to multiple resonance signals. Resolution strategies include:
- Variable-temperature NMR to assess dynamic equilibria.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Comparative analysis with structurally validated analogs (e.g., PubChem data for related oxadiazoles ).
Biological Activity Prediction: How can computational methods guide the prioritization of this compound for pharmacological studies?
Leverage QSAR models and molecular docking against validated targets (e.g., kinases, GPCRs) using the compound’s unique features:
- Oxadiazole : Predicted to enhance membrane permeability and hydrogen bonding.
- 4-Methoxypiperidine : May modulate lipophilicity and metabolic stability.
Compare with bioactivity data from analogs like imidazo[1,2-b]pyridazines or benzoxazoles, which share heterocyclic cores but differ in substituent effects .
Advanced Purification: What chromatographic techniques resolve challenges in isolating the final product?
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively separates polar byproducts. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane (3:7) is cost-effective. Purity validation via HPLC-UV (λ = 254 nm) should achieve ≥95% area, with residual solvents quantified per ICH guidelines .
Stability Studies: What degradation pathways are critical to assess for long-term storage?
- Hydrolytic degradation : Susceptibility of the oxadiazole ring to hydrolysis under acidic/basic conditions. Accelerated stability testing (40°C/75% RH) over 4 weeks can identify degradation products via LC-MS .
- Photolytic degradation : UV exposure may cleave the methoxy group or oxidize the piperidine ring. Store in amber vials under inert atmosphere (N) .
Synthetic Scalability: How can reaction conditions be adapted for multi-gram synthesis?
Replace batch reactors with flow chemistry systems to enhance heat/mass transfer, particularly for exothermic cyclization steps. Catalyst screening (e.g., polymer-supported reagents) reduces purification burden. Process optimization using DoE (Design of Experiments) identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .
Mechanistic Insights: What evidence supports the proposed cyclocondensation mechanism for oxadiazole formation?
Isotopic labeling () studies in analogous systems confirm that cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Kinetic studies (e.g., variable time NMR) reveal pseudo-first-order dependence on acylhydrazide concentration, supporting a concerted mechanism .
Safety and Handling: What precautions are essential when handling intermediates with reactive functional groups?
- Chloromethyl intermediates : Use fume hoods and PPE (nitrile gloves, safety goggles) due to alkylating agent risks .
- Piperidine derivatives : Monitor for exothermic reactions during quaternization; avoid mixing with strong oxidizers .
- Waste disposal : Neutralize acidic/basic waste before aqueous disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
